Ticagrelor-d7

Description

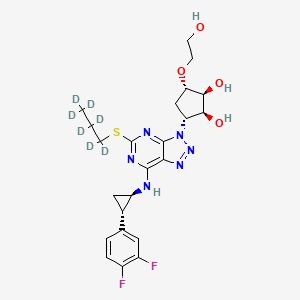

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKWJQXRCDYSHL-MHTCSOGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Manufacturing of Deuterated Ticagrelor

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and manufacturing of deuterated Ticagrelor, a potent and reversible P2Y12 receptor antagonist. The strategic incorporation of deuterium at metabolically susceptible positions of the Ticagrelor molecule aims to enhance its pharmacokinetic profile by attenuating metabolic degradation. This document delineates a proposed synthetic pathway, offering detailed experimental protocols and discussing the critical analytical techniques required for the characterization and quality control of the final deuterated active pharmaceutical ingredient (API). The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of next-generation antiplatelet therapies.

Introduction: The Rationale for Deuterating Ticagrelor

Ticagrelor (marketed as Brilinta®) is a cornerstone in the management of acute coronary syndromes, offering rapid and reversible inhibition of platelet aggregation.[1] Unlike its thienopyridine predecessors, such as clopidogrel, Ticagrelor does not require metabolic activation to exert its therapeutic effect.[2] However, like many small molecule drugs, Ticagrelor is subject to metabolic breakdown, primarily through the cytochrome P450 enzyme system, which can influence its pharmacokinetic variability and duration of action.

The strategic replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium, at key metabolic sites can significantly alter the drug's metabolic fate.[3] This phenomenon, known as the kinetic isotope effect, arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2] Consequently, enzymatic cleavage of a C-D bond is slower, leading to a reduced rate of metabolism. For Ticagrelor, this can translate to an improved pharmacokinetic profile, potentially offering benefits such as a longer half-life, reduced dosing frequency, and a more predictable dose-response relationship.[2]

This guide will focus on a synthetic strategy for a deuterated version of Ticagrelor, specifically targeting the propylthio side chain, a known site of metabolic activity.

Proposed Synthetic Strategy for Deuterated Ticagrelor (Ticagrelor-d7)

The synthesis of deuterated Ticagrelor can be approached through a convergent strategy, mirroring established routes for the parent compound.[4] This involves the synthesis of three key fragments: a deuterated propylthio-substituted pyrimidine core, a protected cyclopentane moiety, and a difluorophenylcyclopropylamine side chain. The core of our proposed synthesis is the introduction of deuterium via a deuterated starting material, specifically 1-iodopropane-d7.

The overall synthetic workflow is depicted below:

Caption: Convergent synthetic workflow for Ticagrelor-d7.

Detailed Experimental Protocols

Synthesis of Key Intermediate 1: 4,6-dichloro-2-(propyl-d7-thio)pyrimidin-5-amine

The introduction of the deuterated propyl chain is a critical first step. This is achieved by reacting 4,6-dichloro-2-mercaptopyrimidin-5-amine with 1-iodopropane-d7.

Protocol:

-

To a stirred solution of 4,6-dichloro-2-mercaptopyrimidin-5-amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 eq).

-

To this suspension, add 1-iodopropane-d7 (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4,6-dichloro-2-(propyl-d7-thio)pyrimidin-5-amine.

Synthesis of Key Intermediate 2: (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][5][6]dioxol-4-ol

This chiral cyclopentane intermediate is synthesized from a commercially available starting material, and its preparation follows established non-deuterated protocols.[4]

Assembly of the Triazolopyrimidine Core

The deuterated pyrimidine core is then elaborated to the triazolopyrimidine ring system.

Protocol:

-

Condense 4,6-dichloro-2-(propyl-d7-thio)pyrimidin-5-amine (KI-1) with (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][5][6]dioxol-4-ol (KI-2) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like ethanol.

-

The resulting intermediate is then cyclized to form the triazole ring. This is typically achieved by diazotization with a nitrite source, such as sodium nitrite, in the presence of an acid, for example, acetic acid.[5]

-

The subsequent intermediate is then reacted with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[6] This reaction is generally carried out in a polar aprotic solvent like acetonitrile in the presence of a base such as triethylamine.[5]

Final Deprotection to Yield Ticagrelor-d7

The final step involves the removal of the acetonide protecting group from the cyclopentane diol.

Protocol:

-

Dissolve the protected deuterated Ticagrelor intermediate in a mixture of an organic solvent (e.g., methanol) and aqueous acid (e.g., hydrochloric acid).

-

Stir the reaction mixture at room temperature and monitor by TLC or HPLC until the deprotection is complete.

-

Neutralize the reaction mixture with a base, such as sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Ticagrelor-d7 by recrystallization or column chromatography to yield the final API of high purity.

Analytical Characterization of Deuterated Ticagrelor

The comprehensive characterization of Ticagrelor-d7 is paramount to ensure its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and spectrometric techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will confirm the overall structure of the molecule. A significant reduction in the signal intensity corresponding to the propyl group protons is expected, confirming successful deuteration.

-

²H NMR: Provides direct evidence of deuterium incorporation. A distinct signal in the deuterium spectrum corresponding to the chemical shift of the propyl group will be observed.[7]

-

¹³C NMR: Will show characteristic shifts for the carbon atoms of the Ticagrelor backbone. The signals for the deuterated propyl carbons may appear as multiplets due to C-D coupling.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the deuterated molecule and confirming its elemental composition. It will also be the primary tool to quantify the isotopic enrichment. The mass spectrum will show a molecular ion peak shifted by +7 mass units compared to the non-deuterated Ticagrelor. The isotopic distribution of the molecular ion cluster will be analyzed to determine the percentage of d7, as well as any lower deuterated species.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the final deuterated Ticagrelor. A validated method should be used to separate the API from any process-related impurities or degradation products.

| Parameter | Expected Result for Ticagrelor-d7 | Technique |

| Chemical Identity | Conforms to the structure of Ticagrelor. | ¹H NMR, ¹³C NMR, MS |

| Deuterium Incorporation | Presence of deuterium at the propylthio moiety. | ¹H NMR, ²H NMR, MS |

| Isotopic Enrichment | ≥ 98% d7 | Mass Spectrometry |

| Chemical Purity | ≥ 99.5% | HPLC |

Manufacturing and Quality Control Considerations

The transition from laboratory-scale synthesis to manufacturing requires careful consideration of several factors:

-

Cost and Availability of Deuterated Starting Materials: 1-Iodopropane-d7 is a key reagent, and its cost and availability on a large scale must be evaluated.

-

Process Safety: A thorough risk assessment of all chemical transformations and handling procedures is mandatory.

-

Impurity Profiling: The impurity profile of deuterated Ticagrelor must be established and compared to that of the non-deuterated drug. Any new impurities arising from the deuteration process must be identified and characterized.

-

Regulatory Compliance: The manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure the quality, safety, and efficacy of the final drug product.

Conclusion

The synthesis of deuterated Ticagrelor represents a promising strategy to enhance the pharmacokinetic properties of this important antiplatelet agent. The convergent synthetic approach outlined in this guide, utilizing a deuterated key intermediate, provides a viable pathway for its preparation. Rigorous analytical characterization is essential to confirm the successful and specific incorporation of deuterium and to ensure the purity and quality of the final API. This technical guide serves as a foundational resource for the continued development and potential clinical application of deuterated Ticagrelor.

References

-

Pocock, S. J., et al. (2011). Ticagrelor versus Clopidogrel in Patients with Acute Coronary Syndromes. The New England Journal of Medicine, 365(14), 1309-1320. [Link]

-

Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. [Link]

-

Zhang, H., et al. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3598-3602. [Link]

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595-3611. [Link]

-

Reddy, B. V. S., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. RSC advances, 6(76), 72494-72501. [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The use of deuterium in drug discovery. Angewandte Chemie International Edition, 46(41), 7744-7765. [Link]

-

Kwiecień, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(11), 1161-1166. [Link]

- European Patent Office. (2013). Synthesis of 2-(3,4-difluorophenyl)

-

Wang, Y., et al. (2020). Design, Synthesis and Pharmacokinetic Study of Deuterated Ticagrelor Derivatives. ChemistrySelect, 5(20), 6127-6132. [Link]

-

Harter, S., et al. (2023). Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. Inorganic Chemistry, 62(12), 4935-4945. [Link]

-

Szabó, T., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 522. [Link]

-

Wikipedia. (2023, December 1). Deuterium NMR. [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved January 23, 2026, from [Link]

-

Harter, S., et al. (2023). Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. Inorganic Chemistry, 62(12), 4935-4945. [Link]

-

Buchanan, C., et al. (2018). Structural and functional characterization of a specific antidote for ticagrelor. Blood, 132(25), 2673-2682. [Link]

Sources

- 1. Structural and functional characterization of a specific antidote for ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. jocpr.com [jocpr.com]

- 7. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quintessential Standard: A Technical Guide to the Role of Ticagrelor-d7 in Bioanalysis

Foreword: The Pursuit of Precision in Pharmacokinetics

In the landscape of drug development, particularly for potent antiplatelet agents like Ticagrelor, the accurate quantification of the drug and its metabolites in biological matrices is not merely a regulatory requirement; it is the bedrock of understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile. Ticagrelor, a reversible P2Y12 receptor antagonist, is a cornerstone in the management of acute coronary syndromes.[1] Its therapeutic window necessitates precise measurement to ensure efficacy while mitigating bleeding risks. This guide delves into the critical role of its stable isotope-labeled counterpart, Ticagrelor-d7, as the internal standard of choice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. We will explore the fundamental principles, methodological intricacies, and the profound impact of this choice on data integrity and reliability.

The Imperative for an Internal Standard in LC-MS/MS Bioanalysis

Quantitative LC-MS/MS analysis, despite its sensitivity and selectivity, is susceptible to variations that can compromise accuracy and precision. The journey of an analyte from a complex biological matrix like plasma to the mass spectrometer detector is fraught with potential for variability. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a chemical and physical mimic of the analyte.[2] Its purpose is to normalize for variations at multiple stages of the analytical process.

Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the "gold standard" in LC-MS bioanalysis.[3][4] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[2] This subtle change in mass makes it distinguishable by the mass spectrometer, while its physicochemical properties remain nearly identical to the analyte.[4][5]

The core principle is that any physical loss or fluctuation in instrument response affecting the analyte will affect the SIL-IS to the same degree. By using the ratio of the analyte peak area to the IS peak area for quantification, these variations are effectively cancelled out.

Logical Framework: The Role of an Internal Standard

Here, we illustrate the critical points of variability in a typical bioanalytical workflow that a SIL-IS like Ticagrelor-d7 is designed to correct.

Caption: Workflow illustrating how Ticagrelor-d7 corrects for variability.

Ticagrelor-d7: The Ideal Chemical Counterpart

Ticagrelor-d7 is the deuterium-labeled analog of Ticagrelor.[6][7] The "d7" signifies that seven hydrogen atoms in the propylthio side chain have been replaced with deuterium atoms.[7][8]

Chemical Structures:

This specific placement of deuterium is a deliberate and critical design choice. The propyl group is metabolically stable and not prone to in-source hydrogen-deuterium exchange, ensuring the isotopic label remains intact throughout the analytical process.[4] This stability is paramount for a reliable internal standard.

Physicochemical Properties: A Tale of Two Nearly Identical Molecules

The fundamental advantage of Ticagrelor-d7 is that its physicochemical properties are virtually identical to those of Ticagrelor.

| Property | Ticagrelor | Ticagrelor-d7 | Rationale for Bioanalytical Equivalence |

| Molecular Weight | 522.57 g/mol | ~529.61 g/mol [6][7][9] | Sufficient mass difference for MS/MS resolution, but minimal impact on overall chemistry. |

| Polarity & pKa | Essentially identical | Essentially identical | Ensures co-elution in reverse-phase chromatography and identical extraction recovery. |

| Ionization Efficiency | Identical | Identical | Both molecules will be suppressed or enhanced by matrix effects to the same degree.[2] |

| Protein Binding | >99.8%[10] | Expected to be >99.8% | Ensures similar behavior in plasma, especially during sample preparation. |

This near-identity ensures that Ticagrelor-d7 co-elutes with Ticagrelor during chromatography and experiences the same extraction efficiency and matrix effects.[5] In contrast, a structural analog internal standard (e.g., Tolbutamide, used in some methods) may have different retention times, extraction recoveries, and ionization efficiencies, making it less effective at correcting for all sources of variability.[11]

The Method in Practice: A Step-by-Step Bioanalytical Protocol

A robust and validated LC-MS/MS method is the cornerstone of reliable bioanalysis. The following protocol represents a synthesis of best practices for the quantification of Ticagrelor in human plasma using Ticagrelor-d7.

Experimental Protocol: Plasma Sample Quantification

1. Preparation of Standards and Quality Controls (QCs):

- Prepare primary stock solutions of Ticagrelor and Ticagrelor-d7 in a suitable organic solvent (e.g., Acetonitrile/Water).

- Create a series of working standard solutions of Ticagrelor by serial dilution.

- Prepare a single working solution of Ticagrelor-d7 (Internal Standard Working Solution) at an optimized concentration.

- Spike blank human plasma with the Ticagrelor working standards to create calibration standards (e.g., 0.5 - 2500 ng/mL).

- Spike blank human plasma to prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

2. Sample Preparation (Protein Precipitation):

- Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

- Add 150 µL of the Internal Standard Working Solution in acetonitrile. The early addition of the IS is crucial.

- Vortex mix for 1 minute to precipitate plasma proteins.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the clear supernatant to an HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

- LC System: A high-performance liquid chromatography system.

- Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm) is commonly used.[11]

- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is typical.[11]

- Flow Rate: 0.4 mL/min.

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), often in negative mode for better sensitivity.[11]

- Detection: Multiple Reaction Monitoring (MRM).

4. Mass Spectrometry Parameters (MRM Transitions): The MRM transitions are specific mass-to-charge (m/z) ratios of a precursor ion and a characteristic product ion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| Ticagrelor | 521.1 | 361.1 | Represents a stable and specific fragmentation of the parent molecule.[11] |

| Ticagrelor-d7 | 528.2 or 530.2 | 361.1 or 153.1 | The precursor ion reflects the +7 Da mass shift. The product ion can be the same if the fragment does not contain the deuterium label, or different if it does.[12] Using a common product ion can be acceptable if specificity is maintained. |

5. Data Analysis and Quantification:

- Integrate the peak areas for both Ticagrelor and Ticagrelor-d7 MRM transitions.

- Calculate the Peak Area Ratio (PAR) = (Peak Area of Ticagrelor) / (Peak Area of Ticagrelor-d7).

- Construct a calibration curve by plotting the PAR versus the nominal concentration of the calibration standards.

- Apply a linear regression model with appropriate weighting (e.g., 1/x²) to the calibration curve.

- Determine the concentration of Ticagrelor in unknown samples and QCs by back-calculating from their PAR using the regression equation.

Visualization of the Analytical Principle

This diagram illustrates the core principle of using the analyte-to-IS ratio to ensure accurate quantification, even in the presence of signal suppression (matrix effect).

Caption: How Ticagrelor-d7 compensates for matrix effects.

Method Validation: A System of Self-Validation

A bioanalytical method is only reliable if it is rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). The use of Ticagrelor-d7 is integral to meeting these stringent requirements.

Key Validation Parameters and the Role of Ticagrelor-d7:

| Parameter | FDA Guideline Summary | How Ticagrelor-d7 Ensures Compliance |

| Selectivity | The method must differentiate the analyte and IS from endogenous components. | Ticagrelor-d7 has a unique m/z, ensuring no interference from endogenous compounds or Ticagrelor itself. |

| Accuracy & Precision | Accuracy within ±15% (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ).[11] | By correcting for random and systematic errors during sample prep and analysis, Ticagrelor-d7 is key to achieving tight accuracy and precision. |

| Matrix Effect | The effect of the matrix on ionization must be assessed to ensure it does not compromise precision and accuracy. | As a SIL-IS, Ticagrelor-d7 co-elutes and experiences the same ionization suppression or enhancement as Ticagrelor, effectively neutralizing the matrix effect.[2] |

| Recovery | Extraction recovery should be consistent and reproducible, though it need not be 100%. | The near-identical chemical nature of Ticagrelor-d7 ensures its extraction efficiency mirrors that of Ticagrelor, correcting for any variability. |

| Stability | Analyte stability must be proven under various storage and handling conditions (freeze-thaw, bench-top, long-term). | By being added before extraction, Ticagrelor-d7 can help compensate for minor analyte degradation during processing, although comprehensive stability must still be demonstrated. |

Conclusion: The Bedrock of Confidence in Bioanalytical Data

The choice of an internal standard is a critical decision in the development of any quantitative bioanalytical method. For Ticagrelor, the use of its stable isotope-labeled analog, Ticagrelor-d7, is not merely a preference but a scientifically validated necessity for achieving the highest standards of data quality. Its ability to mimic the analyte through every stage of the analytical process—from extraction to detection—ensures that it effectively corrects for the inherent variabilities of LC-MS/MS analysis in complex biological matrices. This technical guide has demonstrated that by leveraging the unique properties of Ticagrelor-d7, researchers and drug development professionals can generate robust, reliable, and defensible pharmacokinetic data, which is essential for the safe and effective clinical use of Ticagrelor.

References

-

Chae, H. J., Kim, H. S., Kim, I. W., Lee, H. Y., & Gwak, H. S. (2020). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Journal of Pharmaceutical and Biomedical Analysis, 180, 113063. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

Veeprho. (n.d.). Ticagrelor-D7 | CAS 1265911-55-4. Retrieved from [Link]

-

World Journal of Pharmaceutical Sciences. (2014). Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor. World Journal of Pharmaceutical Sciences. [Link]

-

Kelemen, H., Hancu, G., & Papp, L. A. (2019). Analytical methodologies for the determination of ticagrelor. Biomedical Chromatography, 33(7), e4528. [Link]

-

Sjöström, T., et al. (2018). Quantification of unbound concentration of ticagrelor in plasma as a proof of mechanism biomarker of the reversal agent, MEDI2452. PLoS ONE, 13(7), e0201179. [Link]

-

Pharmaffiliates. (n.d.). Ticagrelor-d7. Retrieved from [Link]

-

Kakde, R. B., et al. (2017). A simple method is developed for impurity profiling of Ticagrelor by High Performance liquid Chromatography. International Journal of PharmTech Research, 10(4), 225-237. [Link]

-

Lagoutte-Renosi, C., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Molecules, 26(2), 343. [Link]

Sources

- 1. Analytical methodologies for the determination of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. veeprho.com [veeprho.com]

- 8. caymanchem.com [caymanchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Quantification of unbound concentration of ticagrelor in plasma as a proof of mechanism biomarker of the reversal agent, MEDI2452 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjpsonline.com [wjpsonline.com]

An In-Depth Technical Guide to the Certificate of Analysis and Quality Specifications of Ticagrelor-d7

Introduction

In the landscape of modern drug development and clinical research, the precision of analytical measurements is paramount. This is particularly true in pharmacokinetic and bioequivalence studies where the accurate quantification of a drug in biological matrices is essential for determining its safety and efficacy. Ticagrelor, a potent and reversible P2Y12 receptor antagonist, is a cornerstone in the treatment of acute coronary syndromes.[1] To ensure the reliability of its quantification in complex biological samples, a high-purity, well-characterized internal standard is indispensable. This is where Ticagrelor-d7, a deuterated analogue of Ticagrelor, plays a critical role.

This technical guide provides an in-depth exploration of the Certificate of Analysis (CoA) and quality specifications for Ticagrelor-d7. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and figures. Instead, this guide will delve into the scientific rationale behind the specifications, the experimental methodologies used for their verification, and the practical implications for researchers in the field. By understanding the nuances of what constitutes a high-quality internal standard, scientists can ensure the integrity and reproducibility of their analytical data, ultimately contributing to the development of safer and more effective medicines.

Chapter 1: Decoding the Certificate of Analysis (CoA) for Ticagrelor-d7

The Certificate of Analysis is more than just a document of compliance; it is the foundational evidence of a reference material's identity, purity, and overall fitness for its intended purpose. For researchers, a comprehensive CoA is the first line of defense against erroneous data and failed experiments.

The Indispensable Role of a CoA

A CoA for Ticagrelor-d7 serves as a formal declaration from the manufacturer that the material meets a predefined set of quality specifications. It provides a detailed summary of the analytical tests performed on a specific batch, the results of those tests, and the analytical methods used. This transparency is crucial for:

-

Ensuring Traceability and Reproducibility: By documenting the characterization of a specific lot, the CoA allows researchers to trace the source of their standard and reproduce their experiments with confidence.

-

Method Development and Validation: The information on the CoA is essential for developing and validating analytical methods, as it provides the expected purity and identity of the internal standard.

-

Regulatory Compliance: In regulated environments, such as those governed by the Food and Drug Administration (FDA) or the European Medicines Agency (EMA), a complete and accurate CoA is a non-negotiable component of study documentation.[2][3]

Anatomy of a Ticagrelor-d7 CoA: A Section-by-Section Analysis

A well-structured CoA for Ticagrelor-d7 will typically include the following sections, each providing critical information about the quality of the material.

This section unequivocally confirms the identity of the compound.

| Parameter | Example Specification | Significance and Rationale |

| Compound Name | Ticagrelor-d7 | The systematic name ensures clear communication and avoids ambiguity. |

| CAS Number | 1265911-55-4 | The Chemical Abstracts Service (CAS) number is a unique identifier for a specific chemical substance, providing a universal standard for its identification. |

| Chemical Formula | C₂₃H₂₁D₇F₂N₆O₄S | The formula confirms the elemental composition and the presence of seven deuterium atoms. |

| Molecular Weight | 529.61 g/mol | The molecular weight is a fundamental physical property that is confirmed by mass spectrometry. |

These parameters describe the physical state of the material.

| Parameter | Example Specification | Significance and Rationale |

| Appearance | White to Off-White Solid | A visual inspection provides a preliminary check for gross contamination or degradation. Any significant deviation from the expected appearance warrants further investigation. |

| Solubility | Soluble in DMSO, Methanol | Information on solubility is critical for the preparation of stock and working solutions. The choice of solvent can impact the stability of the compound. |

This is arguably the most critical section of the CoA, as it quantifies the purity of the Ticagrelor-d7 and identifies any potential impurities that could interfere with the analysis.

Chemical Purity vs. Isotopic Purity: A Crucial Distinction

It is essential to differentiate between chemical purity and isotopic purity. Chemical purity refers to the percentage of the material that is the desired chemical entity (Ticagrelor-d7), irrespective of its isotopic composition. Isotopic purity , on the other hand, refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. For an internal standard, both high chemical and high isotopic purity are paramount.[4]

Table of Purity and Impurity Specifications:

| Parameter | Methodology | Typical Specification | Significance and Rationale |

| Chemical Purity | HPLC/UPLC | ≥ 99.0% | High chemical purity ensures that the internal standard does not introduce interfering peaks into the chromatogram, which could co-elute with the analyte and affect the accuracy of quantification. |

| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterated Forms | High isotopic purity is crucial to prevent "crosstalk" between the internal standard and the analyte. If the isotopic purity is low, the undeuterated or partially deuterated species in the internal standard can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration.[5] |

| Residual Solvents | Headspace GC-MS | Conforms to ICH Q3C | Residual solvents from the synthesis process can be toxic and may also interfere with the analytical method. The limits are set according to the International Council for Harmonisation (ICH) guidelines based on the toxicity of the solvent.[2] |

| Water Content | Karl Fischer Titration | ≤ 0.5% | The presence of water can affect the accurate weighing of the material and may also promote degradation through hydrolysis. |

| Related Impurities | HPLC/UPLC or LC-MS | Individual unknown impurity ≤ 0.10%, Total impurities ≤ 0.5% | These are structurally similar compounds that can arise from the synthesis process or degradation. Controlling these impurities is critical to prevent interference with the analyte peak. |

This section provides the raw data from the analytical techniques used to confirm the identity and structure of Ticagrelor-d7.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): This technique provides detailed information about the structure of the molecule by analyzing the magnetic properties of the hydrogen nuclei. For Ticagrelor-d7, the ¹H-NMR spectrum is used to confirm the overall structure and, importantly, to verify the absence of proton signals at the positions where deuterium atoms have been incorporated.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its isotopic distribution. The mass spectrum of Ticagrelor-d7 will show a molecular ion peak corresponding to its deuterated mass, confirming the successful incorporation of the deuterium atoms.

-

Infrared Spectroscopy (IR): IR spectroscopy provides a fingerprint of the molecule by identifying the functional groups present. The IR spectrum of Ticagrelor-d7 should be consistent with the known structure of Ticagrelor.

Chapter 2: Establishing Robust Quality Specifications for Ticagrelor-d7

The quality specifications for Ticagrelor-d7 are not arbitrary; they are carefully defined to ensure that the internal standard is "fit-for-purpose." The stringency of these specifications is directly related to the intended application, with the most rigorous requirements being for studies supporting regulatory submissions.

The "Fit-for-Purpose" Principle

The concept of "fit-for-purpose" dictates that the quality of the internal standard must be appropriate for the stage of drug development. For early-stage discovery research, a well-characterized but less stringently specified standard may be acceptable. However, for pivotal clinical trials and bioequivalence studies that will be submitted to regulatory agencies, the internal standard must meet the highest quality standards to ensure the integrity of the data.

Rationale for Setting Acceptance Criteria

-

Purity (≥ 99.0%): A high chemical purity is essential to minimize the risk of interference from impurities. An impurity that co-elutes with the analyte can lead to an inaccurate baseline and affect the peak integration, resulting in biased quantitative results.

-

Isotopic Enrichment (≥ 98%): High isotopic enrichment is critical to prevent isobaric interference, where the isotopic variants of the internal standard contribute to the signal of the analyte. This is particularly important in LC-MS/MS analysis where the mass spectrometer differentiates between the analyte and the internal standard based on their mass-to-charge ratios.

-

Control of Potential Impurities: A thorough understanding of the synthetic route of Ticagrelor is crucial for identifying potential process-related impurities.[6][7][8] These can include starting materials, intermediates, by-products, and diastereomers. Any identified impurity with the potential to interfere with the analysis must be controlled to a level below 0.10%.

Common Process-Related Impurities in Ticagrelor Synthesis:

| Impurity Type | Potential Source | Impact on Analysis |

| Unreacted Starting Materials | Incomplete reaction | May have different chromatographic and mass spectrometric properties, potentially causing interfering peaks. |

| Intermediates | Incomplete reaction or carry-over | Can be structurally similar to the final product and may co-elute. |

| Diastereomers | Non-stereospecific reactions | May have similar mass spectra but can often be separated chromatographically. If not separated, they can lead to inaccurate quantification. |

| Oxidation Products | Exposure to air or oxidizing agents | Can form during synthesis or storage and may have different retention times and mass spectra. |

The Criticality of Stability Studies

An internal standard must be stable under the conditions of storage and use to ensure that its concentration remains constant throughout the analytical run. Stability studies are therefore a cornerstone of the quality assessment of Ticagrelor-d7.

-

Long-Term Stability: This study assesses the stability of the material under the recommended storage conditions (e.g., -20°C) over an extended period (e.g., 1-2 years). The purpose is to establish a valid shelf-life for the material.

-

Short-Term Stability (Solution Stability): This evaluates the stability of the Ticagrelor-d7 in the solvent used to prepare stock and working solutions. It is typically assessed at room temperature and refrigerated conditions over a period of hours to days to mimic the conditions during sample preparation.

-

Freeze-Thaw Stability: Biological samples are often subjected to multiple freeze-thaw cycles. This study evaluates the stability of Ticagrelor-d7 in the biological matrix (e.g., plasma) after several cycles of freezing and thawing.

Chapter 3: Experimental Protocols for the Verification of Ticagrelor-d7 Quality

This chapter provides detailed, step-by-step methodologies for the key experiments used to verify the quality of a new lot of Ticagrelor-d7. These protocols are designed to be self-validating, with clear system suitability criteria to ensure the reliability of the results.

Workflow for Incoming Quality Control (QC) of a New Lot of Ticagrelor-d7

The following diagram illustrates a logical workflow for the incoming QC of a new batch of Ticagrelor-d7, ensuring a comprehensive evaluation before its use in a study.

Sources

- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagre...: Ingenta Connect [ingentaconnect.com]

- 2. mdpi.com [mdpi.com]

- 3. fda.gov [fda.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Deep Dive into the Pharmacokinetic Profile of Ticagrelor-d7 Versus Non-labeled Ticagrelor: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the pharmacokinetic profiles of Ticagrelor and its deuterated analog, Ticagrelor-d7. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of drug metabolism, the impact of deuteration on pharmacokinetic parameters, and provides a robust framework for the preclinical and clinical evaluation of these compounds.

Introduction: Ticagrelor and the Rationale for Deuteration

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet aggregation and is a cornerstone in the management of acute coronary syndromes.[1] Unlike thienopyridines such as clopidogrel, Ticagrelor does not require metabolic activation to exert its therapeutic effect.[1] However, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into an active metabolite, AR-C124910XX, and several inactive metabolites.[1][2] The pharmacokinetic profile of Ticagrelor is characterized by rapid absorption and a relatively short half-life, necessitating twice-daily dosing to maintain therapeutic plasma concentrations.[1]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, has emerged as a promising approach in drug development to favorably alter the pharmacokinetic properties of a molecule.[3] This modification, known as deuteration, can slow down the rate of metabolic clearance, leading to increased drug exposure, a longer half-life, and potentially a reduced dosing frequency.[3][4] Ticagrelor-d7, a deuterated analog of Ticagrelor, has been synthesized with the aim of improving its metabolic stability.[5] This guide will explore the theoretical and practical aspects of comparing the pharmacokinetic profiles of Ticagrelor and Ticagrelor-d7.

Comparative Metabolism and Pharmacokinetic Profile

Metabolism of Ticagrelor

The primary route of Ticagrelor metabolism is through oxidation mediated by CYP3A4.[6] The formation of the major active metabolite, AR-C124910XX, involves the N-dealkylation of the cyclopropylamino group and subsequent oxidation.[7] Another significant metabolic pathway is the oxidation of the propylthio side chain. The propyl group is a known "soft spot" for metabolism, susceptible to hydroxylation and further oxidation, leading to the formation of inactive metabolites and contributing to the overall clearance of the drug.

dot

Caption: Metabolic Pathways of Ticagrelor.

The Kinetic Isotope Effect and its Predicted Impact on Ticagrelor-d7

The substitution of hydrogen with deuterium at a metabolic site can significantly slow down the rate of bond cleavage by CYP enzymes, a phenomenon known as the kinetic isotope effect (KIE).[8] The C-D bond is stronger than the C-H bond, requiring more energy for cleavage. In the case of Ticagrelor-d7, the seven deuterium atoms are located on the propylthio side chain. This strategic deuteration is intended to hinder the CYP3A4-mediated oxidation at this position.

The anticipated consequences of this deuteration on the pharmacokinetic profile of Ticagrelor-d7, as compared to non-labeled Ticagrelor, are:

-

Reduced Metabolic Clearance: The primary impact is expected to be a decrease in the rate of metabolism, leading to lower overall clearance of the drug.

-

Increased Half-Life (t½): A reduction in clearance will likely result in a prolonged elimination half-life.

-

Increased Area Under the Curve (AUC): Slower metabolism will lead to a greater overall drug exposure over time.

-

Potentially Altered Metabolite Profile: The formation of metabolites resulting from the oxidation of the propylthio group is expected to be significantly reduced. This could potentially lead to a higher proportion of the active metabolite, AR-C124910XX, relative to other metabolites.

Comparative Pharmacokinetic Parameters

The following table summarizes the known pharmacokinetic parameters for Ticagrelor and the predicted changes for Ticagrelor-d7 based on the principles of the kinetic isotope effect.

| Parameter | Ticagrelor (Non-labeled) | Ticagrelor-d7 (Predicted) | Rationale for Prediction |

| Tmax (h) | ~1.5 - 2.5[1] | ~1.5 - 2.5 | Absorption is unlikely to be significantly affected by deuteration. |

| Cmax (ng/mL) | Dose-dependent | Potentially higher | Reduced first-pass metabolism could lead to a higher peak concentration. |

| AUC (ng*h/mL) | Dose-dependent | Significantly higher | Reduced metabolic clearance will increase overall drug exposure. |

| t½ (h) | ~7 - 9[1] | Significantly longer | Slower metabolism will prolong the elimination half-life. |

| Metabolites | AR-C124910XX (active), various inactive metabolites[1] | Reduced formation of propylthio-oxidized metabolites | Deuteration at the propylthio "soft spot" will inhibit its oxidation. |

Experimental Design for a Comparative Pharmacokinetic Study

A robust experimental design is crucial to accurately characterize and compare the pharmacokinetic profiles of Ticagrelor and Ticagrelor-d7. The following outlines a comprehensive approach for a preclinical study in a relevant animal model (e.g., rats or dogs) and a subsequent human clinical trial.

dot

Caption: Experimental Workflow for Comparative Pharmacokinetic Studies.

Preclinical Study Protocol

Objective: To determine and compare the pharmacokinetic profiles of Ticagrelor and Ticagrelor-d7 in a suitable animal model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group).

-

Dosing:

-

Group 1: Single oral gavage of Ticagrelor (e.g., 10 mg/kg) in a suitable vehicle.

-

Group 2: Single oral gavage of Ticagrelor-d7 (molar equivalent dose to Group 1) in the same vehicle.

-

-

Blood Sampling: Serial blood samples (e.g., 0.2 mL) collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of Ticagrelor, Ticagrelor-d7, and their respective active metabolites (AR-C124910XX) in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, t½, clearance, and volume of distribution) for both compounds using non-compartmental analysis.

Human Phase I Clinical Trial Protocol

Objective: To compare the pharmacokinetics, safety, and tolerability of single oral doses of Ticagrelor and Ticagrelor-d7 in healthy adult subjects.

Methodology:

-

Study Design: A randomized, double-blind, two-period, crossover study.

-

Subjects: Healthy male and female volunteers (n=12-18).

-

Dosing:

-

Period 1: Subjects receive a single oral dose of either Ticagrelor (e.g., 90 mg) or a molar equivalent dose of Ticagrelor-d7.

-

Washout Period: A washout period of at least 7 days.

-

Period 2: Subjects receive the alternate treatment.

-

-

Blood Sampling: Intensive venous blood sampling at pre-dose and at frequent intervals post-dose (e.g., up to 72 hours) to adequately characterize the absorption, distribution, and elimination phases.

-

Bioanalysis: Analysis of plasma samples for Ticagrelor, Ticagrelor-d7, and their active metabolites using a validated LC-MS/MS method.

-

Pharmacokinetic and Statistical Analysis: Comparative analysis of pharmacokinetic parameters between the two treatment groups.

Bioanalytical Workflow: LC-MS/MS Method for Simultaneous Quantification

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for the accurate quantification of Ticagrelor and Ticagrelor-d7 in biological matrices.

dot

Caption: Bioanalytical Workflow for Ticagrelor and Ticagrelor-d7 Quantification.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of a different mass, or a structurally similar compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[11] Key validation parameters include:

-

Selectivity and Specificity

-

Accuracy and Precision

-

Calibration Curve and Linearity

-

Lower Limit of Quantification (LLOQ)

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Conclusion

The deuteration of Ticagrelor at the propylthio side chain to create Ticagrelor-d7 presents a scientifically sound strategy to modulate its pharmacokinetic profile. Based on the principles of the kinetic isotope effect, it is hypothesized that Ticagrelor-d7 will exhibit reduced metabolic clearance, a longer half-life, and increased overall exposure compared to its non-labeled counterpart. This could potentially lead to a simplified dosing regimen and improved patient compliance. The experimental and bioanalytical frameworks provided in this guide offer a comprehensive roadmap for researchers to rigorously test this hypothesis and fully characterize the pharmacokinetic profile of this promising new chemical entity. The findings from such studies will be critical in determining the potential clinical advantages of Ticagrelor-d7 in the management of cardiovascular diseases.

References

- Husted, S., & van Giezen, J. J. (2011). Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist. Cardiovascular Therapeutics, 29(1), 47-59.

- European Medicines Agency. (2023).

- Zhang, T., et al. (2018). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Journal of Pharmaceutical and Biomedical Analysis, 155, 226-232.

- Zhou, D., et al. (2011). In vitro evaluation of potential drug-drug interactions with ticagrelor: cytochrome P450 reaction phenotyping, inhibition, induction, and differential kinetics. Drug Metabolism and Disposition, 39(4), 703-710.

- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.

- Jones, J. P., & Rettie, A. E. (2005). Kinetic deuterium isotope effects in cytochrome P450 reactions.

- Gerebtzoff, G., et al. (2004). Prediction of human pharmacokinetics from preclinical data: a retrospective analysis of 288 drugs. Biopharmaceutics & Drug Disposition, 25(4), 185-196.

-

PubChem. (n.d.). Ticagrelor. National Center for Biotechnology Information. Retrieved from [Link]

- Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.

- Harbeson, S. L., & Tung, R. D. (2017). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 16(9), 603-620.

- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.

- Adamski, P., et al. (2018). Metabolism of ticagrelor in patients with acute coronary syndromes. Pharmacological Reports, 70(4), 707-712.

- Chen, J., et al. (2018).

- European Patent Office. (2017). Deuterated derivatives of ticagrelor for medical use (EP3135675A1).

- Justia Patents. (2016).

- U.S. Patent and Trademark Office. (2011).

- Mutlib, A. E. (2008). Application of stable isotopes in DMPK studies. Expert Opinion on Drug Metabolism & Toxicology, 4(7), 869-883.

- Penner, N., et al. (2009). The use of human liver microsomes in in vitro metabolism studies. Current Protocols in Toxicology, 40(1), 3.9.1-3.9.19.

- Hyland, R., et al. (2008). Prediction of human pharmacokinetics from preclinical data. Current Drug Metabolism, 9(9), 894-903.

- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.

-

Wikipedia. (n.d.). Cytochrome P450 3A4. Retrieved from [Link]

- Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4.

- Zhang, H., et al. (2019). Prediction of Ticagrelor and its Active Metabolite in Liver Cirrhosis Populations Using a Physiologically Based Pharmacokinetic Model Involving Pharmacodynamics. Journal of Pharmaceutical Sciences, 108(7), 2469-2477.

- Butler, K., & Teng, R. (2010). A pharmacokinetic and pharmacodynamic study of ticagrelor in patients with stable coronary artery disease. Journal of Clinical Pharmacology, 50(8), 915-925.

- Blake, M. I., et al. (1975). Deuterium isotope effects in the N-demethylation of morphine. Journal of Pharmaceutical Sciences, 64(3), 367-371.

- Sharma, R., et al. (2017). Bioanalytical method development and validation of ticagrelor by RP-HPLC. International Journal of Applied Pharmaceutics, 9(3), 51-54.

- U.S. Department of Health and Human Services. (2025).

- Guengerich, F. P. (2007). Cytochrome P450 mechanism: B. Major types of P450 oxidation reactions. Vanderbilt University School of Medicine.

- Baranczewski, P., et al. (2006). Role of human liver microsomes in in vitro metabolism of drugs-a review. Pharmacological Reports, 58(4), 442-452.

- U.S. Patent and Trademark Office. (2009). DEUTERATED DRUGS: A NEW APPROACH TO DRUG DISCOVERY.

- Li, X., et al. (2024). CYP3A4-Mediated Metabolic Activation and Cytotoxicity of Chlortoluron. Chemical Research in Toxicology.

- Patsnap Synapse. (2024).

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.

- Storey, R. F., et al. (2017). Pharmacokinetic-pharmacodynamic modelling of platelet response to ticagrelor in stable coronary artery disease and prior myocardial infarction patients. British Journal of Clinical Pharmacology, 83(11), 2444-2455.

- Flesch, G., et al. (2016).

- Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4.

- Google Patents. (2016).

- Shimadzu. (n.d.). Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph.

- Zhan, X., et al. (2023). Metabolism and pharmacokinetic study of deuterated osimertinib. Biopharmaceutics & Drug Disposition, 44(2), 115-125.

- Hunter, L. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of Chemical Research, 54(5), 1264-1277.

- Rizea-Savu, S., et al. (2021). Relative bioavailability study of ticagrelor in healthy subjects under fasting conditions. Farmacia, 69(5), 896-903.

- ResearchGate. (n.d.).

- Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability.

- U.S. Food and Drug Administration. (2019).

- International Journal of PharmTech Research. (2017).

- Adamski, P., et al. (2018). Metabolism of ticagrelor in patients with acute coronary syndromes. Pharmacological Reports, 70(4), 707-712.

- Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.9.1-7.9.23.

- ResearchGate. (n.d.).

Sources

- 1. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ticagrelor? [synapse.patsnap.com]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fda.gov [fda.gov]

The Gold Standard: A Technical Guide to the Principles and Practices of Stable Isotope-Labeled Internal Standards in Quantitative Analysis

For researchers, analytical scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of chromatography and mass spectrometry, particularly in complex biological matrices, achieving this goal is fraught with challenges. Matrix effects, variable extraction recoveries, and fluctuations in instrument response can all conspire to undermine the integrity of our results. This guide provides an in-depth exploration of the cornerstone of modern quantitative bioanalysis: the stable isotope-labeled (SIL) internal standard. We will move beyond a simple recitation of protocols to dissect the fundamental principles that make SIL internal standards the gold standard, equipping you with the expertise to design, validate, and troubleshoot robust analytical methods.

The Imperative for an Ideal Internal Standard: Beyond Simple Correction

An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for analytical variability.[1][2] The core principle is that the IS should behave identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1] Any loss of analyte during extraction or any suppression of its signal during ionization should be mirrored by a proportional loss or suppression of the IS signal. By normalizing the analyte's response to that of the IS, we can achieve accurate quantification even in the face of these variations.

While structural analogs have historically been used as internal standards, they are an imperfect solution. Minor differences in chemical structure can lead to significant differences in physicochemical properties, resulting in different extraction efficiencies, chromatographic retention times, and ionization efficiencies. This is where the stable isotope-labeled internal standard excels. A SIL IS is the analyte molecule itself, but with one or more atoms replaced by their heavier, non-radioactive isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[3][4] This subtle change in mass renders it distinguishable from the analyte by a mass spectrometer, yet its chemical and physical properties are nearly identical.[3] This near-perfect chemical mimicry is the foundation of its superiority.[3][5]

The Anatomy of an Effective SIL Internal Standard: A Multi-faceted Selection Process

The selection of an appropriate SIL internal standard is the most critical step in developing a robust quantitative assay. A poorly chosen standard can introduce more error than it corrects. The following criteria, grounded in both theory and extensive field experience, must be rigorously evaluated.

Isotopic Purity and Unlabeled Contribution

An ideal SIL IS preparation should have high isotopic enrichment and be substantially free of the unlabeled analyte.[3][6] The presence of the unlabeled species in the IS spiking solution will lead to a positive bias in the measurement of the analyte, particularly at the lower limit of quantitation (LLOQ).

| Parameter | Recommendation | Rationale |

| Isotopic Purity | > 98% | Ensures a strong, clean signal for the IS, distinct from the analyte. |

| Unlabeled Analyte | < 0.1% (ideally) to < 2% | Minimizes the contribution of the IS to the analyte signal, preventing artificially inflated results.[6][7] |

The Mass Shift: A Balancing Act

The mass difference between the SIL IS and the analyte must be sufficient to prevent spectral overlap from the natural isotopic abundance of the analyte (the M+1, M+2 peaks).[6] However, an excessive mass shift, particularly with deuterium, can lead to chromatographic separation of the analyte and the IS, defeating the purpose of co-elution.[6][7]

| Parameter | Recommendation | Rationale |

| Mass Difference | ≥ 3 Da | Generally sufficient to resolve the IS from the analyte's natural isotopic peaks in a typical mass spectrometer.[3][6] |

The Isotope Choice: ¹³C/¹⁵N vs. ²H (Deuterium)

While deuterium is often the most cost-effective and synthetically accessible choice for labeling, it is not without its drawbacks.[4] The greater relative mass difference between protium (¹H) and deuterium (²H) can lead to the "deuterium isotope effect," which can alter the chromatographic retention time and, in some cases, the fragmentation pattern of the molecule.[4]

More critically, deuterium atoms placed on certain positions of a molecule can be susceptible to back-exchange with protons from the solvent or matrix, especially under acidic or basic conditions.[3] This would lead to a loss of the isotopic label and a decrease in the IS signal, compromising the accuracy of the assay.

Labels with ¹³C or ¹⁵N are generally preferred as they are not susceptible to exchange and have a minimal isotope effect, ensuring co-elution and consistent fragmentation.[4][6]

| Isotope | Advantages | Disadvantages |

| ²H (Deuterium) | Cost-effective, relatively easy to synthesize. | Potential for chromatographic shifts (isotope effect), risk of H/D back-exchange, can alter fragmentation.[4][5][8] |

| ¹³C | No isotope effect, stable label (no back-exchange), does not alter fragmentation.[4][6] | More expensive, more complex synthesis. |

| ¹⁵N | No isotope effect, stable label (no back-exchange).[4][6] | More expensive, more complex synthesis. |

Strategic Label Positioning

The position of the isotopic label(s) within the molecule is a critical consideration. The labels should be placed in a metabolically stable part of the molecule to avoid loss of the label in vivo if the assay is for pharmacokinetic studies. Furthermore, for tandem mass spectrometry (MS/MS) methods, the label should ideally be on the fragment ion that will be monitored for quantification.[3] This ensures that the internal standard tracks the analyte even through the fragmentation process in the mass spectrometer.

The SIL IS in Practice: From Benchtop to Data

The successful implementation of a SIL IS-based method requires meticulous attention to detail at every stage of the workflow.

Workflow for Quantitative Bioanalysis using SIL IS

Caption: A typical workflow for quantitative analysis using a SIL internal standard.

Experimental Protocol: Preparation of Calibration Standards and Quality Controls

A self-validating system relies on the accuracy of its calibrators and the integrity of its quality controls (QCs).

Objective: To prepare a set of calibration standards and QCs in the appropriate biological matrix for the validation and subsequent use of a SIL IS-based bioanalytical method.

Materials:

-

Analyte reference standard of known purity.

-

SIL internal standard of known purity and isotopic enrichment.

-

Control biological matrix (e.g., human plasma, K2EDTA).

-

Appropriate solvents for stock solutions (e.g., methanol, DMSO).

-

Calibrated volumetric flasks and pipettes.

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh the analyte and SIL IS reference standards.

-

Prepare primary stock solutions in a suitable solvent at a high concentration (e.g., 1 mg/mL). Ensure complete dissolution.

-

From the primary stocks, prepare a series of intermediate spiking solutions for both the analyte and the SIL IS through serial dilution.

-

-

SIL IS Working Solution:

-

Prepare a working solution of the SIL IS at a concentration that will yield a robust signal in the mass spectrometer when added to the samples. This concentration should be consistent across all samples.[7]

-

-

Calibration Curve Preparation:

-

Aliquot the control biological matrix into a series of labeled tubes.

-

Spike the matrix with the analyte intermediate solutions to create a calibration curve with at least 6-8 non-zero concentration levels, spanning the expected range of the study samples.

-

Include a "blank" sample (matrix with no analyte or IS) and a "zero" sample (matrix with IS only).

-

-

Quality Control (QC) Sample Preparation:

-

Prepare a separate set of QCs by spiking the control matrix with the analyte at a minimum of three concentration levels:

-

Low QC (within 3x of the LLOQ).

-

Mid QC.

-

High QC (at ~75-80% of the upper limit of quantitation).

-

-

These QCs should be prepared from a separate weighing of the analyte reference standard if possible, to ensure independence from the calibration standards.

-

-

Sample Aliquoting and Storage:

-

Vortex all prepared calibrators and QCs thoroughly.

-

Aliquot into single-use tubes and store at an appropriate temperature (e.g., -80°C) until analysis.

-

Data Analysis and Interpretation: The Power of the Ratio

The fundamental calculation in an IS-based method is the response ratio (RR):

RR = (Peak Area of Analyte) / (Peak Area of SIL IS)

A calibration curve is constructed by plotting the RR against the known concentration of the analyte for the calibration standards. The concentration of the analyte in unknown samples is then determined by calculating their RR and interpolating from this curve.

The true power of the SIL IS is visualized when examining the raw peak areas. While the absolute peak areas of both the analyte and the IS may fluctuate from injection to injection due to matrix effects or instrument variability, their ratio should remain constant for a given concentration.

Caption: How a SIL IS corrects for signal suppression to yield an accurate result.

Regulatory Expectations and Method Validation

The use of internal standards in regulated bioanalysis is not just a best practice; it is a requirement. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the validation of bioanalytical methods.[1] A key aspect of this is monitoring the response of the internal standard throughout the analytical run.

The FDA recommends pre-defining an acceptance window for the IS response in a given run.[9] Any samples with an IS response outside this window may indicate a problem with sample preparation or analysis for that specific sample and should be investigated.[9] A consistent and stable IS response across the entire batch provides confidence in the integrity of the data.

During method validation, the performance of the IS must be thoroughly assessed. This includes demonstrating a lack of interference at the retention time of the analyte and the IS in blank matrix samples.[10] The stability of the analyte and the IS in the biological matrix under various storage and handling conditions must also be established.[10]

Conclusion: A Non-Negotiable Tool for Assay Integrity

While the initial investment in synthesizing or purchasing a high-quality stable isotope-labeled internal standard can be significant, the return in terms of data quality, method robustness, and regulatory compliance is immeasurable. A well-chosen SIL IS is not merely a tool for correction; it is a self-validating system built into every sample, providing a continuous check on the integrity of the analytical process. By understanding the fundamental principles of their selection and application, researchers and scientists can ensure that their quantitative data is not just a number, but a reliable and defensible result. While SIL internal standards are the preferred choice, it's important to recognize that they may not always be available or may be prohibitively expensive, in which case structural analogues can be considered as a viable alternative.[5][8] However, even with the use of a SIL IS, potential issues such as stability, recovery, and ion suppression can sometimes be masked, necessitating careful method development and validation.[5][8]

References

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. Available from: [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central. Available from: [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Limited. Available from: [Link]

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available from: [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

-

FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. European Compliance Academy. Available from: [Link]

-

Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PubMed Central. Available from: [Link]

-

Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. CMIC Group. Available from: [Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available from: [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. scispace.com [scispace.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Ticagrelor-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the material safety and handling considerations for Ticagrelor-d7, a deuterated analog of the P2Y12 receptor antagonist, Ticagrelor. As a Senior Application Scientist, this document moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it synthesizes publicly available data with established principles of handling isotopically labeled compounds to offer a comprehensive resource for professionals in drug development and research. The primary objective is to ensure both personal safety and the preservation of the compound's isotopic integrity, which is paramount for its intended use as an internal standard in quantitative analyses.[1][2]

Compound Identification and Physicochemical Properties

Ticagrelor-d7 is a stable-labeled isotopic variant of Ticagrelor, where seven hydrogen atoms on the propylthio group have been replaced with deuterium.[3] This specific modification makes it an ideal internal standard for mass spectrometry-based quantification of Ticagrelor, as it co-elutes with the parent compound but is distinguishable by its higher mass.[2]

While a comprehensive, officially published Material Safety Data Sheet (MSDS) for Ticagrelor-d7 is not as readily available as for its non-deuterated counterpart, several suppliers provide safety data sheets that form the basis of this guide.[3][4] The fundamental toxicological and chemical properties are considered to be nearly identical to Ticagrelor due to the subtle nature of deuterium substitution.

Table 1: Physicochemical Properties of Ticagrelor-d7

| Property | Data | Source |

| Chemical Name | (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propyl-1,1,2,2,3,3,3-d7-thio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol | [3] |

| CAS Number | 1265911-55-4 | [1][3][4] |

| Appearance | Solid, Yellow Solid | [4] |

| Solubility | Soluble in DMSO | [4] |

| Primary Use | Research and Development, Internal Standard for Quantification | [1][2][4] |

Hazard Identification and Toxicological Profile

The hazard profile of Ticagrelor-d7 is extrapolated from the data available for Ticagrelor. The primary pharmacological effect of Ticagrelor is the inhibition of platelet aggregation.[2] Therefore, the principal toxicological concern is related to an increased risk of bleeding.[5]

GHS Hazard Classification:

Based on available SDS, Ticagrelor-d7 is classified with the following hazards:

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Chronic Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects.[3][5][6]

Table 2: Summary of Toxicological Information

| Effect | Description | Source |

| Acute Toxicity | Low acute oral toxicity is expected based on Ticagrelor data. | [5] |

| Skin Contact | Not expected to be a significant irritant or corrosive. | [3][5] |

| Eye Contact | Causes serious eye irritation. | [3] |

| Inhalation | High concentrations of dust may cause slight irritation to the upper respiratory tract. | [5] |

| Sensitization | Not expected to be a skin sensitizer. | [3][5] |

| Carcinogenicity | Not classified as a carcinogen. | [3][5] |

| Mutagenicity | No evidence of genotoxic potential from in vitro and in vivo tests on Ticagrelor. | [5] |

| Reproductive Toxicity | Studies on Ticagrelor do not indicate a reproductive risk to humans. | [5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Based on animal studies with Ticagrelor, repeated exposure may affect the gastrointestinal tract, ovaries, and blood components, with an increased risk of bleeding. | [5] |

Exposure Control and Personal Protection

A proactive approach to exposure control is critical when handling any active pharmaceutical ingredient, including deuterated analogs. The following measures are based on a combination of specific SDS recommendations and general best practices for laboratory safety.

Engineering Controls

-

Ventilation: Handle Ticagrelor-d7 in a well-ventilated area.[4] For procedures that may generate dust, such as weighing or aliquoting, the use of a chemical fume hood or a ventilated balance enclosure is strongly recommended.[6]

-